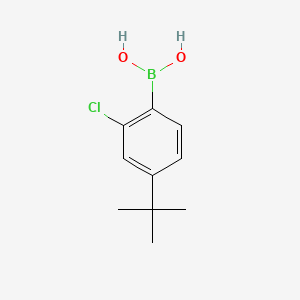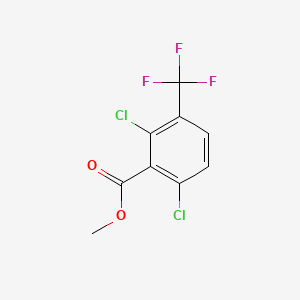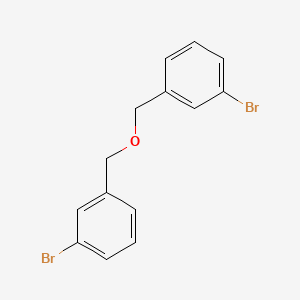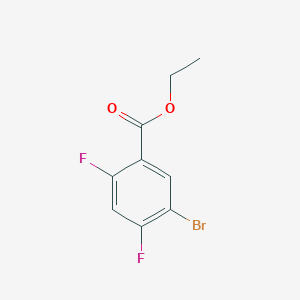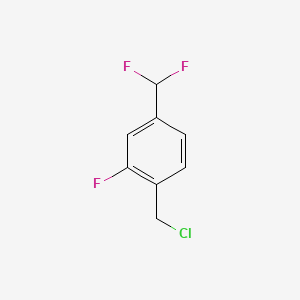
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the chloromethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by chloromethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced difluoromethylation techniques, such as those involving fluoroform, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and radical initiators for radical reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism by which 1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with specific biological activities. The pathways involved in these interactions depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-4-(trifluoromethyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(methyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(difluoromethyl)-2-chlorobenzene
Uniqueness
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both chloromethyl and difluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H6ClF3 |
|---|---|
Peso molecular |
194.58 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2 |
Clave InChI |
QMNWDMPWJKXEIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


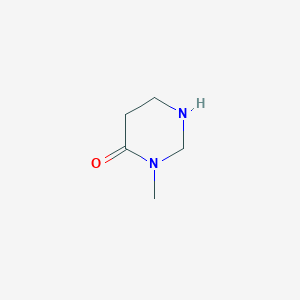
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
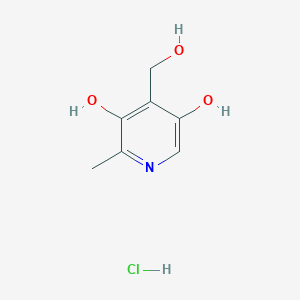
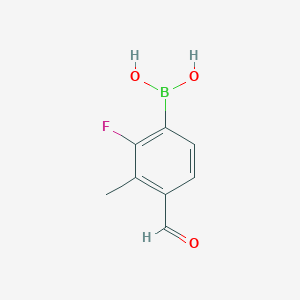
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
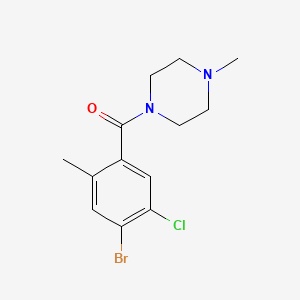
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
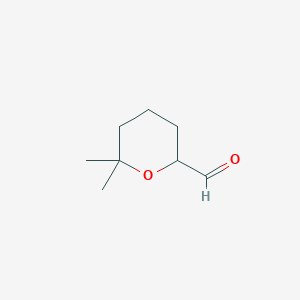
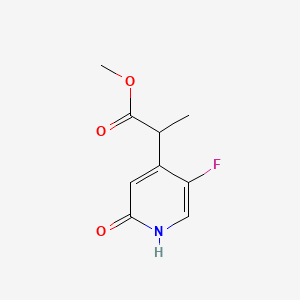
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
